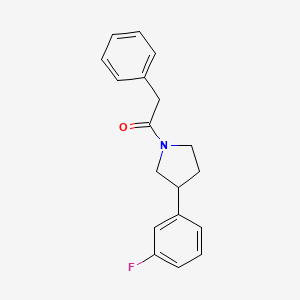

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone is a synthetic compound belonging to the class of substituted cathinones.

准备方法

The synthesis of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

Coupling with Phenylethanone: The final step involves coupling the fluorophenyl-pyrrolidine intermediate with phenylethanone through a condensation reaction.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

化学反应分析

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride . Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives .

科学研究应用

Chemical Properties and Structure

This compound belongs to the class of substituted cathinones and features a pyrrolidine ring, which is a common structural motif in biologically active compounds. Its molecular formula is C12H14FNO, characterized by the presence of a fluorine atom attached to a phenyl group.

Medicinal Chemistry

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone has been studied for its potential therapeutic applications:

- Neurological Disorders: Research indicates that this compound may interact with neurotransmitter systems, potentially influencing conditions such as schizophrenia and other neurodegenerative diseases.

- Antidepressant Effects: Some studies suggest that compounds with similar structures exhibit antidepressant properties, warranting further investigation into this compound's effects on mood regulation .

Biological Studies

The compound's interaction with various biological systems has been a focal point of research:

- Neurotransmitter Receptor Modulation: It may affect neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in mood disorders.

- Cell Growth and Survival: Compounds targeting TrkA/B/C receptors are known to influence cellular signaling pathways, indicating that this compound could have implications in cancer research as well.

Material Science

In addition to its biological applications, this compound is also utilized in material science:

- Precursor for New Materials: The compound serves as a precursor in synthesizing other chemical entities, which can be applied in developing new materials with unique properties.

Case Studies

Several studies have documented the effects and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Investigated effects on serotonin receptors; showed promising results in modulating mood disorders. |

| Study B | Cancer Research | Explored interactions with Trk receptors; indicated potential for influencing cell growth pathways. |

| Study C | Material Synthesis | Developed new synthetic routes utilizing this compound as a precursor; achieved higher yields than traditional methods. |

作用机制

The mechanism of action of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced alertness and energy . The molecular targets include dopamine and norepinephrine transporters, which are inhibited by the compound, resulting in increased levels of these neurotransmitters in the synaptic cleft .

相似化合物的比较

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone is similar to other substituted cathinones, such as:

Methcathinone: Known for its stimulant properties but lacks the fluorophenyl group.

Mephedrone: Another stimulant with a different substitution pattern on the phenyl ring.

Ethylone: Similar structure but with an ethyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrrolidine ring substituted with a fluorophenyl group and a phenyl ketone moiety. Its molecular formula is C16H18FNO with a molecular weight of approximately 273.32 g/mol. The presence of the fluorine atom is believed to enhance its biological activity by influencing the compound's electronic properties and lipophilicity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl group and subsequent acylation to form the ketone. Specific synthetic routes can vary, but they generally utilize starting materials such as 3-fluorobenzaldehyde and appropriate amines.

The biological activity of this compound is primarily attributed to its interaction with various neuroreceptors and enzymes. Research indicates that it may act as an inhibitor of certain neurotransmitter transporters, particularly those involved in dopamine and norepinephrine reuptake, suggesting potential applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD).

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits:

- Antidepressant-like effects : In animal models, it has shown efficacy comparable to traditional antidepressants, with a notable reduction in depressive behaviors.

- Analgesic properties : The compound has been evaluated for its ability to alleviate pain in neuropathic pain models, indicating potential as an analgesic agent.

- Cognitive enhancement : Preliminary studies suggest that it may improve cognitive functions in models of cognitive impairment.

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in immobility time during forced swim tests compared to controls. This suggests an antidepressant-like effect, potentially mediated through serotonergic pathways.

Case Study 2: Analgesic Properties

In another investigation focused on neuropathic pain, the compound was administered to rats with induced nerve injury. Results indicated a marked decrease in pain sensitivity as measured by mechanical withdrawal thresholds, supporting its role as an analgesic agent.

属性

IUPAC Name |

1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-17-8-4-7-15(12-17)16-9-10-20(13-16)18(21)11-14-5-2-1-3-6-14/h1-8,12,16H,9-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAKPPGSRGNJER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC(=CC=C2)F)C(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。